molecular formula C8H20BrN B183432 N-Octylamine hydrobromide CAS No. 14846-47-0

N-Octylamine hydrobromide

Cat. No.: B183432
CAS No.: 14846-47-0
M. Wt: 210.16 g/mol
InChI Key: GIDDQKKGAYONOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octylamine hydrobromide is typically synthesized through the reaction of octylamine with hydrobromic acid . The process involves adding octylamine to a reaction vessel and slowly dripping hydrobromic acid into the mixture while stirring. The reaction mixture is then allowed to crystallize, and the resulting solid is filtered to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified through recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Octylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can produce a secondary amine.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding amides or nitriles.

    Reduction Reactions: Reduction typically yields primary amines.

Scientific Research Applications

N-Octylamine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octylamine hydrobromide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific reaction conditions and the nature of the other reactants .

Comparison with Similar Compounds

  • N-Decylamine hydrobromide
  • N-Dodecylamine hydrobromide
  • N-Hexylamine hydrobromide

Comparison: N-Octylamine hydrobromide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to N-Decylamine hydrobromide and N-Dodecylamine hydrobromide, this compound has a shorter carbon chain, resulting in different solubility and reactivity characteristics . Its intermediate chain length makes it suitable for applications where longer or shorter chain amines may not be as effective .

Properties

IUPAC Name

octan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDQKKGAYONOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698129
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14846-47-0
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Octylamine Hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Octylamine hydrobromide
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Customer
Q & A

Q1: The research paper focuses on the hydration of tri-n-octylamine hydrobromide and tri-n-octylamine hydroiodide in benzene solutions. How could this information be relevant to understanding the behavior of N-Octylamine Hydrobromide in different solvents?

A: While the research focuses on tri-n-octylamine salts, the findings provide valuable insights into the general behavior of tertiary amine salts with halide ions. [] Specifically, the study highlights the role of hydration in the interaction of these salts with non-polar solvents like benzene. [] Although this compound differs in the length of its alkyl chains, it shares a similar structure and is expected to exhibit comparable hydration behavior in non-polar solvents. Understanding the hydration properties of such compounds is crucial for predicting their solubility, aggregation behavior, and potential applications in areas like extraction or phase-transfer catalysis.

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